octahydro-1H-indene-3a-carbaldehyde
Description
Properties
CAS No. |
2919947-55-8 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
1,2,3,4,5,6,7,7a-octahydroindene-3a-carbaldehyde |
InChI |
InChI=1S/C10H16O/c11-8-10-6-2-1-4-9(10)5-3-7-10/h8-9H,1-7H2 |
InChI Key |
ZQNKAKFAUATUTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCCC2C1)C=O |
Origin of Product |
United States |
Preparation Methods
Hydroformylation of Octahydro-4,7-methano-indene Derivatives
One of the primary methods for preparing this compound involves hydroformylation of octahydro-4,7-methano-indene isomers. This method is described in US Patent US8633144B2, which details the catalytic hydroformylation using rhodium-based catalysts under syngas (CO/H2) atmosphere.
Procedure Summary:
- Starting material: Hexahydro-4,7-methano-indene isomers (533 g, 3.6 mol).
- Catalyst: Carbonyl hydrido tris(triphenylphosphine)rhodium(I).
- Reaction conditions: Pressurized to 300 psig with syngas (50:50 CO:H2), heated to 120 °C.
- Reaction time: Approximately 2.5 hours.
- Workup: Reaction mixture vented and purged with nitrogen, followed by distillation.
- Outcome: Obtained a mixture of octahydro-4,7-methano-1H-indene-5-acetaldehyde and 6-methyl-octahydro-4,7-methano-indene-5-carbaldehyde in 9:1 ratio with 88% total yield.
- Separation: Isomers separated by gas chromatography and NMR analysis.
This method provides a high-yield route to the aldehyde with control over isomer formation and is scalable for industrial applications.
Grignard Addition to Octahydro-4,7-methano-inden-5-one Followed by Oxidation
Another approach involves the preparation of the aldehyde via Grignard addition to the corresponding ketone, octahydro-4,7-methano-inden-5-one, followed by oxidation steps.
- Grignard reagent: Methyl magnesium bromide (3 M in THF).
- Conditions: Reaction performed under nitrogen atmosphere, temperature maintained between 15-30 °C.
- Product: 5-methyl-octahydro-4,7-methano-inden-5-ol obtained in 90% yield.
- Subsequent oxidation of the alcohol to the aldehyde is achieved by controlled oxidation methods such as manganese dioxide (MnO2) oxidation at room temperature.
- Purification: Chromatography techniques such as silica gel column chromatography are employed.
This method allows for functional group transformations and introduction of substituents, enabling synthesis of various aldehyde derivatives.
Multi-step Synthesis from Indan Derivatives
Research literature describes a multi-step synthetic route starting from indan-2-ol, involving Birch reduction, acetylation, and subsequent functional group modifications to yield octahydro-1H-indene derivatives including carbaldehydes.
- Birch reduction of indan-2-ol to 4,7-dihydro-2-indanol.
- Acetylation to form pentaacetoxy-octahydro-1H-indene derivatives.
- Oxidation and selective functional group transformations to install aldehyde functionality.
- Purification by column chromatography.
This approach is valuable for accessing stereochemically defined octahydro-indene frameworks and allows for further derivatization.
Palladium-Catalyzed Oxidation and Reductive Transformations
A detailed synthetic sequence reported in WO2014128723A2 involves palladium-catalyzed oxidation of intermediate compounds to form indene-carbaldehyde derivatives, followed by reduction and further functionalization.
- PdCl2 (10 mol %) and CuCl in dimethylacetamide/water under oxygen atmosphere at 50 °C for 12 hours.
- Extraction and purification by silica gel chromatography.
- Subsequent reduction with sodium borohydride at -10 °C to yield primary alcohol intermediates.
- Further reduction with lithium in liquid ammonia to obtain diols.
- Final oxidation with MnO2 to afford the aldehyde with high yield (up to 92%).
The method is notable for its control over stereochemistry and high yields in each step.
Comparative Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Hydroformylation | Hexahydro-4,7-methano-indene isomers | Rhodium catalyst, Syngas (CO/H2) | 120 °C, 300 psig, 2.5 h | 88 | Produces aldehyde isomer mixtures |
| Grignard Addition + Oxidation | Octahydro-4,7-methano-inden-5-one | Methyl magnesium bromide, MnO2 | 15-30 °C (Grignard), RT (oxidation) | 90 (Grignard step) | Allows substitution at 5-position |
| Multi-step from Indan-2-ol | Indan-2-ol | Birch reduction reagents, acetylation agents | Various (Birch reduction, acetylation, oxidation) | Moderate | Stereocontrolled synthesis |
| Pd-Catalyzed Oxidation Sequence | Intermediate ketones and alcohols | PdCl2, CuCl, NaBH4, Li/NH3, MnO2 | 50 °C (oxidation), -10 °C (reduction), RT (oxidation) | 73-92 | Multi-step with stereochemical control |
Detailed Research Outcomes and Analysis
- The hydroformylation method provides efficient access to the aldehyde with high yield and scalability but results in isomeric mixtures that may require chromatographic separation.
- Grignard addition followed by oxidation is versatile for introducing methyl substituents and modifying the bicyclic skeleton.
- The multi-step synthetic routes from indan derivatives enable access to stereochemically pure compounds, important for biological activity studies.
- Palladium-catalyzed oxidation and subsequent reduction steps offer a robust approach to functionalize the octahydro-indene core with excellent yields and control over stereochemistry.
- Analytical techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and high-resolution mass spectrometry (HRMS) are routinely used to characterize and confirm the structure and purity of the synthesized aldehydes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octahydro-1H-indene-3a-carbaldehyde can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: The aldehyde group in this compound can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO_4 in acidic or basic medium, CrO_3 in acetic acid.
Reduction: NaBH_4 in methanol or ethanol, LiAlH_4 in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed:
Oxidation: Octahydro-1H-indene-3a-carboxylic acid.
Reduction: Octahydro-1H-indene-3a-methanol.
Substitution: Octahydro-1H-indene-3a-amine or octahydro-1H-indene-3a-thiol.
Scientific Research Applications
Chemistry: Octahydro-1H-indene-3a-carbaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for the development of novel chemical entities.
Biology: In biological research, this compound is studied for its potential as a ligand in enzyme inhibition assays. Its ability to interact with specific enzymes can provide insights into enzyme function and regulation.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents. Its structural features allow for the design of molecules that can target specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavors. Its aldehyde group can be modified to create a variety of aromatic compounds with desirable sensory properties.
Mechanism of Action
The mechanism by which octahydro-1H-indene-3a-carbaldehyde exerts its effects depends on its interaction with molecular targets. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The aldehyde group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition.
Comparison with Similar Compounds
Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| This compound | C₁₀H₁₆O | 152.24 | Fully saturated indene; aldehyde at 3a |
| cis-(2,3,3a,7a-Tetrahydro-1H-indene-4-carbaldehyde | C₁₀H₁₂O | 148.20 | Partially saturated (tetrahydro); aldehyde at 4 |
| 2,3-Dihydro-1H-indene-2-carbaldehyde | C₁₀H₁₀O | 146.19 | One double bond in indene; aldehyde at 2 |
| Octahydro-1H-indene-3a-carboxylic acid | C₁₀H₁₆O₂ | 168.23 | Fully saturated indene; carboxylic acid at 3a |
Notes:
- Functional Groups : Replacing the aldehyde with a carboxylic acid (e.g., octahydro-1H-indene-3a-carboxylic acid) alters polarity and hydrogen-bonding capacity, influencing solubility and biological activity .
- Substituent Position : Aldehyde placement (e.g., 3a vs. 4) impacts molecular geometry and interactions, as seen in stereoisomers like the cis-tetrahydro derivative .
Biological Activity
Octahydro-1H-indene-3a-carbaldehyde, a bicyclic compound, has garnered attention in biological research due to its potential applications in medicinal chemistry and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a saturated indene ring system with an aldehyde functional group. Its molecular formula is , which contributes to its unique reactivity and stability compared to non-hydrogenated analogs. The compound is recognized for its ability to act as a ligand in various biochemical assays, particularly in enzyme inhibition studies.
The biological activity of this compound primarily revolves around its interaction with enzymes. The aldehyde group can form covalent bonds with nucleophilic residues in target enzymes, leading to irreversible inhibition. This mechanism is significant for understanding how the compound may modulate enzyme activity and influence various biological pathways.
1. Enzyme Inhibition
Research indicates that this compound can serve as a ligand in enzyme inhibition assays. Its structural features allow it to interact selectively with specific enzymes, providing insights into enzyme function and regulation.
2. Therapeutic Potential
The compound is under investigation for its potential therapeutic applications, particularly in developing anti-inflammatory and anticancer agents. Its ability to target specific biological pathways positions it as a candidate for further pharmacological studies .
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Anti-Cancer Activity : In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines. For example, treatment with this compound led to apoptosis in prostate cancer LNCaP cells, indicating its potential as an anticancer agent .
- Enzyme Interaction Studies : Research has demonstrated that this compound can inhibit enzymes involved in inflammatory processes, suggesting its role in anti-inflammatory therapies. The compound's binding affinity and specificity are critical for developing targeted therapies.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1H-Indene-3-carbaldehyde | Non-hydrogenated analog | Similar reactivity but different physical properties |
| Octahydro-1H-indene-3a-carboxylic acid | Contains a carboxylic acid group | Different reactivity patterns due to functional group |
| Octahydro-1H-indene-3a-methanol | Primary alcohol functional group | Exhibits different solubility and bioactivity profiles |
These comparisons highlight the significance of the hydrogenation state and functional groups in determining the biological activity of these compounds.
Q & A
Basic: What are the key molecular characteristics of octahydro-1H-indene-3a-carbaldehyde, and how do they influence its reactivity?
This compound has the molecular formula C₁₀H₁₆O and a molecular weight of 152.24 g/mol . The bicyclic indene framework combined with the aldehyde group creates a strained, electron-deficient carbonyl center, enhancing its susceptibility to nucleophilic attacks (e.g., in condensation or reduction reactions). The saturated hydrocarbon backbone contributes to lipophilicity, which is critical for solubility studies in organic solvents.
Basic: What safety protocols are essential when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods for reactions involving volatile byproducts.
- Waste Disposal: Segregate aldehyde-containing waste and treat with sodium bisulfite to neutralize reactivity before disposal .
- Emergency Measures: In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .
Basic: What synthetic routes are commonly employed to prepare this compound?
A typical method involves Friedel-Crafts acylation of octahydro-1H-indene with formyl chloride under Lewis acid catalysis (e.g., AlCl₃) . Alternatively, oxidation of octahydro-1H-indene-3a-methanol using pyridinium chlorochromate (PCC) in dichloromethane achieves selective aldehyde formation . Optimize reaction temperature (0–25°C) to minimize over-oxidation to carboxylic acids.
Basic: How can researchers assess the purity of this compound using analytical techniques?
- Gas Chromatography (GC): Use a non-polar capillary column (e.g., DB-5) with a temperature gradient (50°C to 250°C at 10°C/min). The aldehyde peak typically elutes at ~12.3 minutes (retention index ~1100) .
- ¹H NMR: The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm, while bridgehead hydrogens resonate as multiplets at δ 1.5–2.5 ppm .
Advanced: How does the stereochemistry of this compound impact its application in asymmetric synthesis?
The 3a-position is a stereogenic center, and enantiomers can be resolved via chiral column chromatography (e.g., Chiralpak IA) or by derivatization with enantiopure amines (e.g., (R)-α-methylbenzylamine) to form diastereomeric Schiff bases . The (R)-enantiomer shows higher reactivity in organocatalytic Diels-Alder reactions due to favorable transition-state geometry .
Advanced: How should researchers address contradictions in reported reaction yields for this compound derivatives?
Contradictions often arise from substrate purity or catalyst loading . For example, trace moisture in Lewis acids (e.g., AlCl₃) can hydrolyze the aldehyde, reducing yields. Systematic replication studies should:
- Use Karl Fischer titration to verify solvent dryness.
- Optimize catalyst-to-substrate ratios (e.g., 1.2 equiv AlCl₃ for Friedel-Crafts acylation) .
- Compare kinetic (room temperature) vs. thermodynamic (reflux) control outcomes .
Advanced: What catalytic systems enhance the efficiency of this compound in cycloaddition reactions?
Organocatalysts like proline derivatives (e.g., L-proline) enable enantioselective [4+2] cycloadditions by activating the aldehyde via enamine intermediates . For metal catalysis, Ru(II)-pybox complexes facilitate asymmetric allylic alkylation with ee >90% under mild conditions (25°C, 12h) .
Advanced: What computational methods predict the reactivity of this compound in novel reaction environments?
- DFT Calculations (B3LYP/6-31G):* Model transition states for nucleophilic additions to the aldehyde group. The LUMO (-1.8 eV) is localized on the carbonyl, confirming electrophilic character .
- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict aggregation behavior .
Advanced: How can researchers evaluate the biological activity of this compound derivatives?
- Receptor Binding Assays: Radiolabel the aldehyde with ³H and screen against GPCR targets (e.g., serotonin receptors) using scintillation counting .
- Cytotoxicity Profiling: Treat cancer cell lines (e.g., HeLa) with derivatives and measure IC₅₀ via MTT assay. Structural analogs with electron-withdrawing substituents (e.g., nitro groups) show enhanced activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
